molecular formula C11H9F3N2O B2539565 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol CAS No. 302582-47-4

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol

Cat. No.: B2539565
CAS No.: 302582-47-4
M. Wt: 242.201
InChI Key: IMRSZPUONDXNAB-UHFFFAOYSA-N
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Description

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it significant in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)pyrazole
  • 4-(trifluoromethyl)phenylhydrazine
  • (trifluoromethoxy)benzene

Uniqueness

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer enhanced chemical stability and biological activity. Compared to similar compounds, it exhibits superior performance in various applications, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZBHANUXDXBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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